3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
- **2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its pyrrolidine ring provides additional sites for functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H15N3O2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H15N3O2S/c1-10-8-11(2)18-16(17-10)22-13-9-14(20)19(15(13)21)12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3 |
InChI Key |
LCFPSHVREFKUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CC(=O)N(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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